4-Amino-2-bromo-3-fluorobenzonitrile
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Overview
Description
4-Amino-2-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-3-fluorobenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Ammonia or Amines: Used for introducing the amino group.
Lithium Aluminum Hydride: Used for reduction reactions.
Potassium Permanganate: Used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Reduction Products: Amines are the major products when the nitrile group is reduced.
Oxidation Products: Nitro compounds are formed when the amino group is oxidized.
Scientific Research Applications
4-Amino-2-bromo-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and liquid crystals.
Biology: It can be used in the development of bioactive molecules for studying biological pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-3-fluorobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but with different positions of the substituents.
5-Bromo-2-fluorobenzonitrile: Another isomer with the bromo and fluoro groups in different positions.
4-Bromo-2-fluorobenzonitrile: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
4-Amino-2-bromo-3-fluorobenzonitrile is unique due to the presence of the amino group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
IUPAC Name |
4-amino-2-bromo-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZBDKYVZJELSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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